molecular formula C15H23NO B502185 N-(3-ethoxybenzyl)cyclohexanamine

N-(3-ethoxybenzyl)cyclohexanamine

Cat. No.: B502185
M. Wt: 233.35g/mol
InChI Key: QRTACVZZSZIGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxybenzyl)cyclohexanamine is a cyclohexanamine derivative featuring a 3-ethoxybenzyl substituent. This compound belongs to a broader class of secondary amines where the cyclohexyl group is linked to aromatic or aliphatic moieties via a nitrogen atom. The ethoxy group at the 3-position of the benzyl ring likely influences electronic, steric, and solubility characteristics, distinguishing it from other derivatives .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C15H23NO/c1-2-17-15-10-6-7-13(11-15)12-16-14-8-4-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9,12H2,1H3

InChI Key

QRTACVZZSZIGGY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNC2CCCCC2

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent on Benzyl Ring Key Structural Features Reference
N-(3-Ethoxybenzyl)cyclohexanamine 3-Ethoxy Ethoxy group at meta position N/A
N-(4-Methoxybenzyl)cyclohexanamine 4-Methoxy Methoxy at para position
N-(3,5-Dimethoxybenzyl)cyclohexanamine 3,5-Dimethoxy Two methoxy groups at meta positions
N-Benzylcyclohexanamine None (plain benzyl) Unsubstituted benzyl group
N-(3-Chloro-4-boronate-benzyl)cyclohexanamine 3-Chloro, 4-boronate Halogen and boronate functional groups

Key Observations :

  • Steric Effects : Bulky substituents (e.g., trifluoromethylpyridyl in ) may hinder synthetic yields or reactivity due to steric hindrance .

Key Observations :

  • Yields vary significantly (17%–91%) depending on substituent complexity and reaction conditions .
  • The ethoxy group in this compound may require optimized conditions for efficient coupling, similar to methoxy-containing analogs .

Physical and Chemical Properties

Available data for selected compounds:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) pKa (Predicted) Reference
N-(3,5-Dimethoxybenzyl)cyclohexanamine 249.35 373.8 (Predicted) 9.67
N-Benzylcyclohexanamine 203.33 Not reported Not reported
Cyclohexanamine (parent compound) 99.18 134–136 10.64

Key Observations :

  • The ethoxy group in this compound is expected to increase molecular weight (~265 g/mol) and boiling point compared to simpler analogs.
  • Predicted pKa values suggest reduced basicity for derivatives with electron-withdrawing substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.